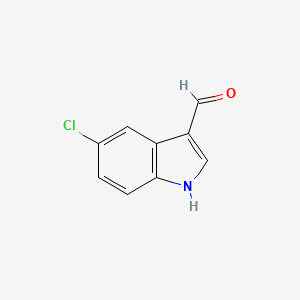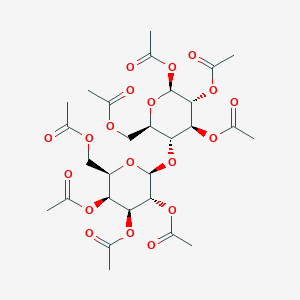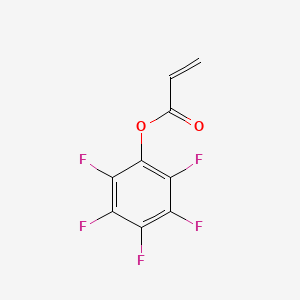
Pentafluorophenyl acrylate
概要
説明
Pentafluorophenyl acrylate is a highly fluorinated polymer. It features the pentafluorophenyl ester functionality, from which its properties and applications result . It is most commonly used in post-polymerization modification to synthesize functional polyacrylamides or polyacrylates .
Synthesis Analysis
Commonly, poly(pentafluorophenyl acrylate) is synthesized by free radical polymerization of the monomer pentafluorophenyl acrylate . Additionally, pentafluorophenyl acrylate can be successfully polymerized by RAFT polymerization to yield homopolymers, copolymers, or block copolymers .Molecular Structure Analysis
The molecular formula of Pentafluorophenyl acrylate is C9H3F5O2. It has an average mass of 238.111 Da and a monoisotopic mass of 238.005325 Da .Chemical Reactions Analysis
Poly(pentafluorophenyl acrylate) is a polymeric active ester and hence features an inherent reactivity towards nucleophiles such as amines . It is therefore used in the preparation of polyacrylamides by reacting it with amines . Pentafluorophenyl acrylate can undergo reversible addition fragmentation transfer (RAFT) polymerization with oligoethylene glycol acrylate (OEGA) or diethylene glycol acrylate (DEGA) .Physical And Chemical Properties Analysis
Pentafluorophenyl acrylate is a colorless to clear yellow liquid . Its initial boiling point and boiling range is 197 °C and it has a flash point of 68 °C .科学的研究の応用
-
Polymer Synthesis Pentafluorophenyl acrylate is commonly used in the synthesis of poly(pentafluorophenyl acrylate), a highly fluorinated polymer . This polymer is used in post-polymerization modification to synthesize functional polyacrylamides or polyacrylates . It is advantageous due to its broader solubility in organic solvents and higher stability towards hydrolysis .
-
Preparation of Polyacrylamides Poly(pentafluorophenyl acrylate) is used in the preparation of polyacrylamides by reacting it with amines . It can also be used in a transesterification by reacting it with alcohols when auxiliary DMAP and DMF are used, allowing for the synthesis of polyacrylate homopolymers and copolymers .
-
Low Refractive Index Polymers Poly(pentafluorophenyl acrylate) has been explored as a crosslinkable cladding for optical fibers when copolymerized with glycidyl methacrylate . This is due to its low refractive index, which is a common feature of fluorinated polymers .
-
Drug Delivery, Functional Surfaces, and Nanoparticles The resulting polyacrylamides from the post-polymerization modification of poly(pentafluorophenyl acrylate) find applications in drug delivery, functional surfaces, and nanoparticles .
-
Protein Mimicry Pentafluorophenyl-based single-chain polymer nanoparticles have been used as a versatile platform towards protein mimicry . This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .
-
Preparation of Highly Porous Polymers Pentafluorophenyl acrylate may be used in the preparation of highly porous polymers . It can undergo reversible addition fragmentation transfer (RAFT) polymerization with oligoethylene glycol acrylate (OEGA) or diethylene glycol acrylate (DEGA) .
-
Synthesis of Functional Polymers Poly(pentafluorophenyl acrylate) finds application in the synthesis of functional polymers by post-polymerization modification . Applications of the resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles .
-
Preparation of SCNPs Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .
-
Protein Mimicry This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .
-
Preparation of Functional Acrylate Polymers Pentafluorophenyl acrylate can be used in the preparation of functional acrylate polymers through postpolymerization modification . This route offers improved synthetic efficiency and can be used to produce synthetically challenging structures .
-
Synthesis of Multifunctional Materials Pentafluorophenyl acrylate polymers are new precursor polymers for the synthesis of multifunctional materials .
-
Preparation of Polyacrylate Homopolymers and Copolymers Poly(pentafluorophenyl acrylate) can also be used in a transesterification by reacting it with alcohols when auxiliary DMAP and DMF are used, allowing for the synthesis of polyacrylate homopolymers and copolymers .
Safety And Hazards
将来の方向性
Pentafluorophenyl acrylate finds application in the synthesis of functional polymers by post-polymerization modification . Applications of the resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles . It has also been used in the preparation of pH-responsive polymeric micelles for controlled release of anti-cancer drugs .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWDPMCXHVGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71195-86-3 | |
| Record name | Poly(pentafluorophenyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30379756 | |
| Record name | Pentafluorophenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl acrylate | |
CAS RN |
71195-85-2 | |
| Record name | Pentafluorophenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



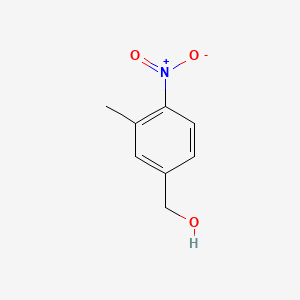
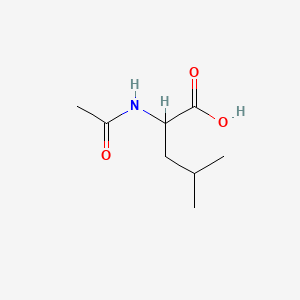
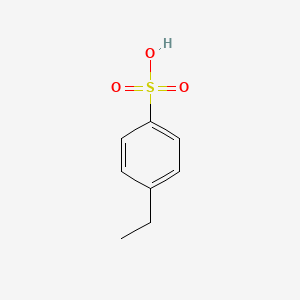
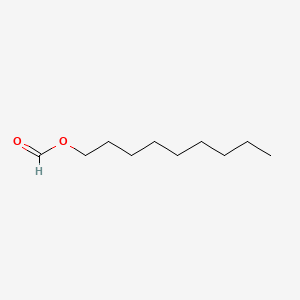
![Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B1630635.png)
![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)
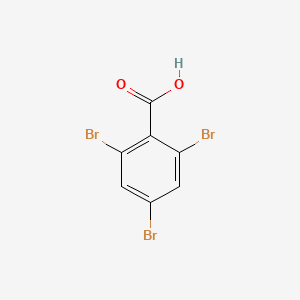
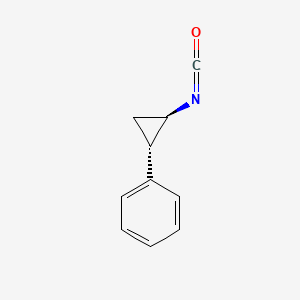
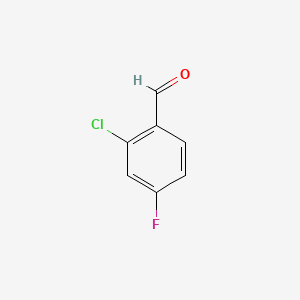

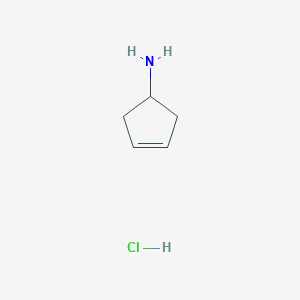
![2-[3-(Dimethylamino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1630655.png)
